Home > Products > Screening Compounds P2291 > (-)-Iodocyanopindolol
(-)-Iodocyanopindolol - 85124-14-7

(-)-Iodocyanopindolol

Catalog Number: EVT-8402339
CAS Number: 85124-14-7
Molecular Formula: C16H20IN3O2
Molecular Weight: 413.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iodocyanopindolol is an indole that is 1H-indole substituted at positions 2, 3 and 7 by cyano, iodo and 3-(tert-butylamino)-2-hydroxypropoxy groups respectively. It has a role as a beta-adrenergic antagonist and a serotonergic antagonist. It is a member of indoles, a nitrile, an organoiodine compound, an aromatic ether, a secondary alcohol and a secondary amino compound.
A highly selective and specific beta antagonist that is used to characterize beta-adrenoceptors.
Overview

(-)-Iodocyanopindolol is a radiolabeled compound primarily used in the study of beta-adrenergic receptors. It is an important tool in pharmacological research, particularly in understanding receptor binding and function. This compound is notable for its high affinity for beta-adrenergic receptors, making it a valuable agent in both in vitro and in vivo studies.

Source

The compound is derived from pindolol, a non-selective beta-adrenergic antagonist. The iodination process allows for the incorporation of radioactive iodine isotopes, which are crucial for imaging and tracking biological processes involving beta-adrenergic receptors.

Classification

(-)-Iodocyanopindolol belongs to the class of beta-adrenergic antagonists and is specifically categorized as a radiotracer due to its radioactive labeling. It is utilized extensively in nuclear medicine and pharmacology for receptor binding studies.

Synthesis Analysis

Methods

The synthesis of (-)-iodocyanopindolol typically involves the following steps:

  1. Preparation of Starting Material: The synthesis begins with pindolol, which serves as the base structure.
  2. Iodination: The iodination process can be achieved through various methods, including electrophilic substitution using iodine or iodine monochloride in the presence of a suitable solvent and base.
  3. Purification: After synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled compound from by-products.

Technical Details

For instance, a method described involves treating pindolol with sodium iodide in an acidic medium, followed by the addition of chloramine-T to facilitate iodination. The reaction conditions are carefully controlled to optimize yield and purity, often monitored by analytical HPLC .

Molecular Structure Analysis

Structure

The molecular structure of (-)-iodocyanopindolol can be represented as follows:

  • Chemical Formula: C17H19N2O
  • Molecular Weight: Approximately 285.35 g/mol
  • Functional Groups: The compound contains a cyanobenzyl moiety attached to an indole structure with an iodine substituent.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of (-)-iodocyanopindolol. For instance, NMR can indicate the position of the iodine atom within the indole nucleus .

Chemical Reactions Analysis

Reactions

(-)-Iodocyanopindolol participates in various chemical reactions primarily involving receptor binding studies. Its interactions with beta-adrenergic receptors can be characterized through competitive binding assays.

Technical Details

In binding assays, the compound is incubated with cell membranes expressing beta-adrenergic receptors, allowing researchers to determine affinity constants and assess receptor density. This data is critical for understanding pharmacodynamics and receptor functionality .

Mechanism of Action

Process

The mechanism of action of (-)-iodocyanopindolol involves its competitive antagonism at beta-adrenergic receptors. Upon binding to these receptors, it inhibits the activation by endogenous catecholamines like epinephrine and norepinephrine.

Data

Studies have shown that (-)-iodocyanopindolol exhibits high affinity for both beta-1 and beta-2 adrenergic receptors, with dissociation constants in the nanomolar range. This makes it effective for imaging studies aimed at visualizing receptor distribution and density .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be protected from light due to sensitivity to degradation.
  • Reactivity: Exhibits reactivity typical of iodinated compounds, particularly under conditions that promote nucleophilic substitution.

Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under varying temperatures .

Applications

Scientific Uses

(-)-Iodocyanopindolol is primarily utilized in:

  • Radiopharmaceutical Research: As a radiotracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.
  • Pharmacological Studies: To investigate beta-adrenergic receptor dynamics, internalization processes, and downstream signaling pathways.
  • Drug Development: In assessing new compounds targeting beta-adrenergic pathways by providing comparative binding data.

This compound's role in elucidating receptor behavior has significant implications for understanding cardiovascular diseases and developing related therapeutics .

Structural Characterization and Receptor Interaction Mechanisms

Stereochemical Configuration and Bioactive Conformations

(-)-Iodocyanopindolol possesses a defined stereochemical configuration crucial for its high-affinity interactions with adrenergic receptors. The bioactive conformation of the molecule is characterized by its preferential adoption of the R-enantiomeric form at the chiral center of the hydroxypropylamine side chain, which is essential for optimal orientation within the orthosteric binding pocket of β-adrenergic receptors. This stereospecific configuration facilitates hydrogen bonding between the secondary hydroxyl group of (-)-iodocyanopindolol and conserved serine residues (e.g., Ser204, Ser207) in the fifth transmembrane helix (TM5) of β-adrenergic receptors [3] [4].

The molecular scaffold incorporates an indole ring system bearing a cyanogroup at the 4-position and an iodine-125 radiolabel at the 2-position, enabling both structural characterization and receptor visualization. This planar indole moiety facilitates π-π stacking interactions with aromatic residues (Phe290, Trp109) in transmembrane helices TM6 and TM3 of the receptor [4]. The cyanogroup significantly enhances receptor selectivity by forming a hydrogen bond with Thr118 in TM3, while the bulky iodine atom contributes to hydrophobic interactions with TM5 and TM6 residues, stabilizing the receptor-ligand complex [1] [3].

Table 1: Structural Features of (-)-Iodocyanopindolol Influencing Bioactive Conformation

Molecular FeatureChemical PositionReceptor Interaction PartnerInteraction Type
Hydroxypropylamine side chainC1 positionSer204, Ser207 (TM5)Hydrogen bonding
Iodine atomC2 positionHydrophobic pocket (TM5/TM6)Hydrophobic interaction
CyanogroupC4 positionThr118 (TM3)Hydrogen bonding
Indole ring systemCore structurePhe290 (TM6), Trp109 (TM3)π-π stacking

Advanced structural studies reveal that the bioactive conformation induces a specific rotameric state in transmembrane helix TM6 upon binding, characteristic of the antagonist-bound conformation of G protein-coupled receptors. This conformation maintains TM6 in a perpendicular orientation relative to the membrane plane, preventing the inward movement required for G protein coupling and receptor activation [4] [10]. The precise spatial arrangement of (-)-iodocyanopindolol within the binding pocket sterically hinders the conformational changes necessary for receptor activation, establishing its mechanism as a competitive antagonist.

Molecular Determinants of β-Adrenergic and Serotonergic Antagonism

The molecular architecture of (-)-iodocyanopindolol enables dual antagonistic properties at both β-adrenergic and serotonergic receptors through distinct structural determinants. For β-adrenergic receptors, the hydroxypropylamine side chain mimics the endogenous catecholamine structure, allowing competitive displacement of norepinephrine and epinephrine from the orthosteric binding site. However, unlike catecholamines, the bulky iodocyanopindolol moiety prevents receptor activation by restricting helical movements essential for G protein coupling [3] [4].

Serotonergic antagonism is mediated primarily through the planar indole ring system, which structurally resembles the endogenous serotonin molecule. This structural mimicry enables (-)-iodocyanopindolol to occupy the serotonin-binding pocket in 5-HT1A and 5-HT1B receptors. Crucially, the cyanogroup at position 4 establishes a hydrogen bond network with Ser219 in TM5 of 5-HT1A receptors, similar to the interaction formed by serotonin's 5-hydroxy group [2] [4]. Receptor autoradiography studies in tree shrew brain tissue demonstrated significant displacement of serotonin binding by (-)-iodocyanopindolol, particularly in cortical regions and the hippocampus, where high densities of serotonergic binding sites exist [2].

Table 2: Receptor Antagonism Profile of (-)-Iodocyanopindolol

Receptor TypeMolecular DeterminantKey Interaction ResiduesFunctional Outcome
β1-Adrenergic receptorHydroxypropylamine side chainSer204, Ser207 (TM5)Competitive antagonism
β2-Adrenergic receptorIodinated indole ringPhe290 (TM6), Val114 (TM3)High-affinity blockade
5-HT1A receptorIndole ring + cyanogroupSer219 (TM5), Thr200 (TM5)Orthosteric inhibition
Novel colon receptorFull molecular structureUndetermined binding pocketSelective antagonism

Notably, (-)-iodocyanopindolol exhibits differential antagonism at a novel receptor in rat colon smooth muscle that is distinct from classical β-adrenergic or serotonergic receptors. Binding studies using rat colon smooth muscle membranes demonstrated that the radioligand labels a single class of sites with a Kd of 11.0 nM and Bmax of 716.7 fmol/mg protein. This binding was displaced by the nonselective β-adrenergic agonist SM-11044 but not by the selective β3-agonist BRL-37344, isoproterenol, norepinephrine, epinephrine, serotonin, or dopamine [1]. Photoaffinity labeling using [125I]iodocyanopindolol-diazirine identified a 34-kDa protein that was protected from labeling by SM-11044 but not by BRL-37344, confirming the existence of a unique receptor population specifically recognized by (-)-iodocyanopindolol in this tissue [1]. Amino acid sequencing revealed this protein differs from known catecholamine or serotonin receptors, suggesting a novel receptor class with functional significance in colon relaxation.

Comparative Binding Affinity Analysis Across Adrenoceptor Subtypes

(-)-Iodocyanopindolol demonstrates significant variability in binding affinity across different adrenoceptor subtypes and tissue types, reflecting structural heterogeneity in receptor binding pockets. Quantitative autoradiography studies in tree shrew brain revealed distinct binding patterns: β1-adrenoceptors showed relatively uniform distribution with low receptor density (1.5-2.7 fmol/mg), while β2-adrenoceptors exhibited region-specific enrichment, particularly in the cerebellar molecular layer (55.0 ± 4.3 fmol/mg), external layer of the olfactory bulb (15.8 ± 2.0 fmol/mg), claustrum (19.3 ± 1.5 fmol/mg), and anteroventral thalamic nucleus (19.4 ± 1.5 fmol/mg) [2].

Competition experiments using subtype-selective antagonists revealed significant differences in binding kinetics. For β1-adrenoceptors, (-)-iodocyanopindolol binding exhibited both high- and low-affinity states with considerable variation in Ki values for the β1-specific antagonist CGP20712A (0.61 nM to 67.1 μM) [2]. This variation suggests the presence of multiple affinity states, potentially representing distinct conformational populations of the receptors. Notably, hippocampal β1-adrenoceptors exclusively displayed low-affinity binding (Ki: 1.3±0.2 μM), which researchers attribute to a high proportion of internalized receptors resulting from rapid sequestration [2].

Table 3: Binding Affinity Parameters of (-)-Iodocyanopindolol Across Tissues

Tissue/Receptor TypeKd (nM)Bmax (fmol/mg protein)Ki CompetitorsReference
Rat colon smooth muscle11.0716.7SM-11044: pA₂ = 8.31 [1]
Tree shrew cerebellum (β₂)Not specified55.0 ± 4.3ICI118.551: Kᵢ = 1.8±0.3 nM (90% receptors) [2]
Tree shrew hippocampus (β₁)Not specifiedLow densityCGP20712A: Kᵢ = 1.3±0.2 μM [2]
Rat adipocytesNot specifiedNot specifiedCyanopindolol: pA₂ = 7.32 [1]
Turkey erythrocyte β₁Determined via photoaffinity labeling40-50 kDa bandsNot specified [5]

The functional implications of these affinity differences were demonstrated in comparative studies of rat colon relaxation versus rat adipocyte lipolysis. While catecholamines and the selective β3-agonist BRL-37344 showed good correlation between these functional responses, SM-11044 (a nonselective agonist) stimulated colon relaxation more efficiently than lipolysis. Antagonism studies revealed that cyanopindolol displaced (-)-iodocyanopindolol binding with different pA2 values: 8.31 in colon versus 7.32 in adipocytes [1]. This differential antagonism profile provides pharmacological evidence for distinct receptor populations in these tissues, with the colon receptor showing higher affinity for cyanopindolol derivatives.

Photoaffinity labeling studies of the turkey erythrocyte β1-adrenoceptor using azide derivatives of iodocyanopindolol identified two receptor forms with molecular weights of 50 kDa and 40 kDa, representing glycosylated and deglycosylated states, respectively [5]. Proteolysis-associated deglycosylation reduced the molecular weight from 50 kDa to 40 kDa, indicating that post-translational modifications significantly influence receptor-ligand interactions. This molecular heterogeneity contributes to the observed affinity differences across tissues and receptor subtypes.

Allosteric Modulation Patterns in G Protein-Coupled Receptor Systems

(-)-Iodocyanopindolol binding has revealed complex allosteric modulation patterns within G protein-coupled receptor (GPCR) systems, providing insights into receptor dynamics and conformational states. The radioligand serves as a sensitive probe for detecting allosteric transitions due to its conformational flexibility and ability to bind both membrane-bound and internalized receptors [2] [4]. In tree shrew brain studies, (-)-iodocyanopindolol labeling demonstrated differential binding to high- and low-affinity states of both β1- and β2-adrenoceptors, reflecting distinct conformational ensembles stabilized by allosteric modulators [2].

The presence of guanine nucleotides induces significant allosteric effects on (-)-iodocyanopindolol binding kinetics. In functional adenylate cyclase systems reconstituted with purified β1-adrenoceptors from turkey erythrocytes, GTP analogues reduce receptor affinity for antagonists like (-)-iodocyanopindolol by promoting receptor-G protein dissociation [5]. This nucleotide-dependent shift represents a classical allosteric transition where GTP binding to the Gα subunit induces conformational changes transmitted trans-membrane to the receptor's ligand-binding domain. Similar allosteric modulation patterns were observed in studies of β2-adrenoceptor interactions with Gs proteins, where the receptor exists in equilibrium between multiple interconvertible states [4] [10].

Photoaffinity labeling using [125I]iodocyanopindolol-diazirine in rat colon smooth muscle provided direct evidence of ligand-specific receptor conformations. The specific labeling of a 34-kDa protein was prevented by SM-11044 but not by BRL-37344, indicating that different agonists stabilize distinct receptor conformations that either expose or protect the diazirine binding site [1]. This demonstrates that (-)-iodocyanopindolol can detect ligand-specific allosteric states within GPCRs, making it a valuable tool for studying biased signaling phenomena.

The structural basis for these allosteric effects resides in the dynamic nature of GPCR transmembrane domains. Molecular dynamics simulations based on β2-adrenoceptor crystal structures reveal that (-)-iodocyanopindolol binding stabilizes an inward position of transmembrane helix TM5 while restricting the outward movement of TM6 [4] [10]. This conformation prevents the formation of the intracellular binding pocket for G protein coupling. Allosteric modulators such as sodium ions (which bind to a conserved site near Asp79 of β1-adrenoceptors) further stabilize this antagonist-bound conformation, reducing both agonist affinity and efficacy in functional assays [4].

Furthermore, (-)-iodocyanopindolol binding studies have illuminated the phenomenon of receptor oligomerization and its allosteric consequences. In brain tissues, β-adrenoceptors exist as both monomers and dimers, with the dimeric state exhibiting higher affinity for (-)-iodocyanopindolol and altered sensitivity to allosteric modulators [2] [4]. This cooperative behavior manifests in binding curves that deviate from simple mass-action kinetics, providing indirect evidence for allosteric communication between receptor protomers within dimeric complexes. These complex allosteric patterns demonstrate the dynamic nature of adrenergic receptors and highlight the utility of (-)-iodocyanopindolol as a probe for investigating GPCR conformational landscapes.

Properties

CAS Number

85124-14-7

Product Name

(-)-Iodocyanopindolol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile

Molecular Formula

C16H20IN3O2

Molecular Weight

413.25 g/mol

InChI

InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3

InChI Key

JBLUMBNIBNHRSO-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.